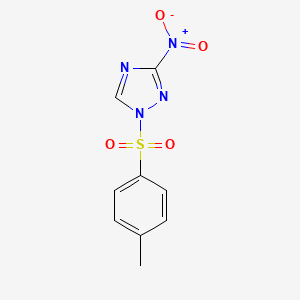

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4S/c1-7-2-4-8(5-3-7)18(16,17)12-6-10-9(11-12)13(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMJAWSQRGYFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350783 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77451-51-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (CAS No. 77451-51-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, commonly referred to as TsNT, is a stable, solid organic compound. While its direct biological activity is not extensively documented in publicly available literature, it serves as a critical reagent in synthetic organic chemistry. Its primary and most well-documented application is as a coupling agent in the phosphotriester approach of oligonucleotide synthesis, a fundamental process in the development of DNA- and RNA-based therapeutics and diagnostics. This guide provides a comprehensive overview of the available technical data, synthesis, and key applications of TsNT.

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder.[1] The majority of its quantitative data is derived from chemical supplier specifications and publicly accessible chemical databases.

| Property | Value | References |

| CAS Number | 77451-51-5 | [1] |

| Molecular Formula | C₉H₈N₄O₄S | [1] |

| Molecular Weight | 268.25 g/mol | [1] |

| Melting Point | 133-135 °C | [1] |

| Physical Form | Solid, white to yellow crystalline powder | [1] |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in many organic solvents. | [3] |

| Storage Temperature | Room Temperature | [4] |

Table 1: Physicochemical Properties of this compound

Synthesis

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis can be logically inferred from general chemical principles and related reactions. The most probable synthetic route involves the reaction of 3-nitro-1,2,4-triazole with p-toluenesulfonyl chloride.

General Synthetic Pathway

The synthesis likely proceeds via a nucleophilic substitution reaction where the deprotonated 3-nitro-1,2,4-triazole acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.

Caption: General synthesis pathway for this compound.

Postulated Experimental Protocol

Based on general organic synthesis procedures for similar compounds, a plausible experimental protocol would be as follows. Note: This is a theoretical protocol and should be optimized and validated in a laboratory setting.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitro-1,2,4-triazole (1 equivalent) in an anhydrous solvent such as dichloromethane.

-

Addition of Base: Add a suitable base, for example, triethylamine (1.1 equivalents), to the solution and stir the mixture under a nitrogen atmosphere at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture using the dropping funnel over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a coupling reagent in the phosphotriester method of oligonucleotide synthesis.[5][6] In this role, it facilitates the formation of the crucial phosphodiester bond between two nucleoside units.

Experimental Workflow in Oligonucleotide Synthesis

The following diagram illustrates the general workflow of the phosphotriester method for oligonucleotide synthesis where TsNT is utilized as a coupling agent.

Caption: Experimental workflow for oligonucleotide synthesis using TsNT.

Detailed Experimental Protocol for Coupling Reaction

A specific experimental protocol for the use of an arenesulphonyl-3-nitro-1,2,4-triazole in the coupling of protected nucleosides has been described in the literature.[5] The following is a generalized protocol based on this information.

-

Reactant Preparation: In an anhydrous pyridine solution, dissolve the protected nucleoside with a free 5'-hydroxyl group (1 equivalent) and the protected nucleoside phosphodiester (1.5 equivalents).

-

Coupling Agent Addition: To this solution, add this compound (3 equivalents).

-

Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. The progress of the coupling can be monitored by TLC.

-

Quenching and Work-up: After the reaction is complete, quench the reaction by adding an aqueous pyridine solution. The mixture is then concentrated, and the residue is partitioned between dichloromethane and water.

-

Purification: The organic layer is separated, dried, and the solvent is evaporated. The resulting crude protected dinucleotide is then purified using silica gel chromatography.

Signaling Pathways

Based on the available literature, this compound is primarily utilized as a synthetic reagent and is not reported to be directly involved in biological signaling pathways. Its function is to facilitate the chemical synthesis of oligonucleotides, which are then used in biological research and drug development. These synthesized oligonucleotides can be designed to interact with and modulate specific signaling pathways, for example, as antisense oligonucleotides to downregulate gene expression. However, TsNT itself is a tool for their creation, not a participant in the biological processes they influence.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[7]

Conclusion

This compound is a valuable synthetic tool, particularly in the field of oligonucleotide synthesis. Its role as a coupling agent in the phosphotriester method has been crucial for the chemical construction of DNA and RNA strands. While it does not appear to have direct biological activity or involvement in signaling pathways, its contribution to the synthesis of biologically active oligonucleotides makes it an important compound for researchers and professionals in drug development and molecular biology. Further research into optimizing its synthesis and exploring its utility in other areas of organic chemistry could expand its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antisense oligonucleotides for inducing exon skipping and methods of use thereof - Patent US-9018368-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An Improved Protocol for the Synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) | Semantic Scholar [semanticscholar.org]

- 7. scispace.com [scispace.com]

Molecular structure and weight of TSNT reagent

An In-depth Technical Guide to TSNT Reagents: Molecular Structure, Weight, and Applications

This guide provides a comprehensive overview of two reagents that may be referred to by the acronym TSNT: and 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the molecular properties, applications, and experimental protocols for each compound.

This compound is a versatile reagent utilized in various synthetic applications, including the formation of sulfonamides.

Molecular Structure and Properties

Below is a table summarizing the key molecular data for .

| Property | Value |

| Molecular Formula | C₉H₈N₄O₄S |

| Molecular Weight | 268.25 g/mol [1][2] |

| CAS Number | 77451-51-5[1] |

| Appearance | Solid[1] |

| Melting Point | 133-135 °C[1] |

digraph "" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Benzene ring with methyl group N1 [label="C", pos="0,0!"]; N2 [label="C", pos="1.2,0.7!"]; N3 [label="C", pos="1.2,2.1!"]; N4 [label="C", pos="0,2.8!"]; N5 [label="C", pos="-1.2,2.1!"]; N6 [label="C", pos="-1.2,0.7!"]; N7 [label="CH₃", pos="0,4!"];

// Sulfonyl group S1 [label="S", pos="-2.6,0!"]; O1 [label="O", pos="-3.8,0.7!"]; O2 [label="O", pos="-3.8,-0.7!"];

// Triazole ring N8 [label="N", pos="-2.6,-1.4!"]; N9 [label="C", pos="-1.4,-2.1!"]; N10 [label="N", pos="-2.6,-2.8!"]; N11 [label="C", pos="-3.8,-2.1!"]; N12 [label="N", pos="-3.8,-0.7!"]; // This is incorrect, should be connected to S1

// Nitro group N13 [label="N", pos="-5.2,-2.8!"]; O3 [label="O⁻", pos="-6.4,-2.1!"]; O4 [label="O⁺", pos="-6.4,-3.5!"];

// Bonds N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- N4 [label=""]; N4 -- N5 [label=""]; N5 -- N6 [label=""]; N6 -- N1 [label=""]; N4 -- N7 [label=""]; N6 -- S1 [label=""]; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N8 [label=""]; N8 -- N9 [label=""]; N9 -- N10 [label=""]; N10 -- N11 [label=""]; N11 -- N8 [label=""]; N11 -- N13 [label=""]; N13 -- O3 [label="="]; N13 -- O4 [label=" "];

// Double bonds in benzene ring N1 -- N2 [style=bold, len=0.8]; N3 -- N4 [style=bold, len=0.8]; N5 -- N6 [style=bold, len=0.8];

// Double bonds in triazole ring N9 -- N10 [style=bold, len=0.8]; }

Caption: Molecular structure of .

Experimental Protocol: Synthesis of Sulfonamides

This reagent is utilized in the synthesis of sulfonamides from primary amines. The following is a general protocol.

Materials:

-

Primary amine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Triethylamine, Pyridine)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the primary amine in the anhydrous solvent in the reaction vessel.

-

Add the base to the solution and stir.

-

Slowly add a solution of in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting material, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of sulfonamides.

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNI)

This sterically hindered arylsulfonyl derivative is a highly effective condensing agent, particularly in the field of nucleic acid chemistry for the formation of phosphodiester bonds during solid-phase oligonucleotide synthesis.

Molecular Structure and Properties

The following table summarizes the key molecular data for 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole.

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₄O₄S |

| Molecular Weight | 380.46 g/mol [3] |

| CAS Number | 73118-37-3[3] |

| Appearance | Solid |

| Melting Point | 128-130 °C[4] |

| Synonym | TPSNI[3] |

digraph "TPSNI_Structure" { graph [fontname="sans-serif", fontsize=12]; node [fontname="sans-serif", fontsize=12, shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Central benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; // Isopropyl groups C7 [label="CH"]; C8 [label="CH₃"]; C9 [label="CH₃"]; C10 [label="CH"]; C11 [label="CH₃"]; C12 [label="CH₃"]; C13 [label="CH"]; C14 [label="CH₃"]; C15 [label="CH₃"]; // Sulfonyl group S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; // Triazole ring N1 [label="N"]; C16 [label="C"]; N2 [label="N"]; C17 [label="C"]; N3 [label="N"]; // Nitro group N4 [label="N"]; O3 [label="O"]; O4 [label="O"]; // Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Edges for isopropyl groups C2 -- C7; C7 -- C8; C7 -- C9; C4 -- C10; C10 -- C11; C10 -- C12; C6 -- C13; C13 -- C14; C13 -- C15; // Edges for sulfonyl group C1 -- S1; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N1; // Edges for triazole ring N1 -- C16; C16 -- N2; N2 -- C17; C17 -- N3; N3 -- N1; // Edge for nitro group C17 -- N4; N4 -- O3 [label="="]; N4 -- O4;

}

Caption: Molecular structure of TPSNI.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

TPSNI is a key reagent in the coupling step of solid-phase oligonucleotide synthesis. The following protocol outlines the general steps of a single synthesis cycle.

Materials:

-

Controlled Pore Glass (CPG) solid support with the first nucleoside attached

-

Phosphoramidite monomers (A, C, G, T)

-

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNI)

-

Activator (e.g., 1-Methylimidazole)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Capping solution A (e.g., Acetic anhydride in THF/Pyridine)

-

Capping solution B (e.g., N-Methylimidazole in THF)

-

Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)

-

Anhydrous Acetonitrile

-

Automated DNA synthesizer or manual synthesis apparatus

Procedure (One Synthesis Cycle):

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treating with the deblocking solution. This exposes a free 5'-hydroxyl group. The support is then washed with anhydrous acetonitrile.

-

Coupling: The next phosphoramidite monomer is activated by TPSNI and an activator like 1-methylimidazole. This activated species is then added to the solid support, where it reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. The support is washed with anhydrous acetonitrile.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences. The support is washed with anhydrous acetonitrile.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The support is washed with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

References

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thermofishersci.in [thermofishersci.in]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. EP0025859A2 - Process for the synthesis of 1,2,4-triazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT), a key intermediate in various chemical syntheses. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, commonly abbreviated as TsNT, is a stable, crystalline solid that serves as a valuable reagent in organic synthesis. Its utility stems from the presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group, which activates the triazole ring, and the nitro group, which can be a precursor for further functionalization. While specific detailed protocols for its synthesis are not abundantly available in publicly accessible literature, the fundamental transformation involves the sulfonylation of 3-nitro-1,2,4-triazole with p-toluenesulfonyl chloride. This guide will detail the likely synthetic approach based on established chemical principles.

Synthesis Pathway

The principal synthetic route to this compound involves a two-step process starting from commercially available materials. The first step is the nitration of 1,2,4-triazole to form 3-nitro-1,2,4-triazole. The subsequent step is the N-sulfonylation of the 3-nitro-1,2,4-triazole with p-toluenesulfonyl chloride.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental procedures for the key steps in the synthesis of TsNT.

Synthesis of 3-Nitro-1,2,4-triazole (Starting Material)

A common method for the synthesis of 3-nitro-1,2,4-triazole involves the nitration of 1,2,4-triazole using a mixture of nitric and sulfuric acids.

Materials and Reagents:

-

1,2,4-Triazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 1,2,4-triazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Once the 1,2,4-triazole is completely dissolved, slowly add concentrated nitric acid dropwise to the mixture, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The white precipitate of 3-nitro-1,2,4-triazole is collected by vacuum filtration.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 50-60 °C.

Synthesis of this compound (TsNT)

This procedure outlines the N-sulfonylation of 3-nitro-1,2,4-triazole.

Materials and Reagents:

-

3-Nitro-1,2,4-triazole

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or other suitable base

-

Acetonitrile (anhydrous) or other suitable aprotic solvent

-

Deionized Water

-

Brine solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-nitro-1,2,4-triazole in anhydrous acetonitrile, add triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-20 minutes to ensure the formation of the triazolate anion.

-

Add p-toluenesulfonyl chloride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of TsNT. Please note that specific yields can vary based on reaction scale and purification efficiency.

| Parameter | Value | Reference |

| Starting Material | 3-Nitro-1,2,4-triazole | N/A |

| Reagent | p-Toluenesulfonyl chloride | N/A |

| Base | Triethylamine | N/A |

| Solvent | Acetonitrile | N/A |

| Reaction Temperature | Room Temperature | N/A |

| Reaction Time | 12-24 hours | N/A |

| Typical Yield | Not reported in detail | N/A |

| Melting Point | 133-135 °C | [1] |

| Molecular Formula | C₉H₈N₄O₄S | [1] |

| Molecular Weight | 268.25 g/mol | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of TsNT.

References

Spectroscopic and Synthetic Profile of (1-nitrosopiperidin-4-yl)methanol (TSNT): A Technical Overview

This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented data is organized for clarity and supported by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the representative analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This compound shares the core piperidine-4-yl-methanol structure, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, a common strategy in the synthesis of more complex piperidine derivatives.[1]

Table 1: ¹H NMR Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | CH |

| 3.73 – 3.63 | m | 2H | CH₂ |

| 3.40 – 3.26 | m | 2H | CH₂ |

| 1.99 – 1.73 | m | 4H | CH₂ |

| 1.67 – 1.48 | m | 3H | CH, OH |

| 1.46 | s | 9H | C(CH₃)₃ |

| 1.45 – 1.32 | m | 1H | CH |

Spectrum acquired in CDCl₃ at 500 MHz.[2]

Table 2: ¹³C NMR Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C=O |

| 79.3 | C(CH₃)₃ |

| 62.8 | CH₂-OH |

| 56.9 | CH |

| 46.4 | CH₂ |

| 31.0 | CH₂ |

| 30.6 | CH₂ |

| 29.3 | CH₂ |

| 28.7 | C(CH₃)₃ |

| 23.6 | CH₂ |

Spectrum acquired in CDCl₃ at 126 MHz.[2]

Table 3: Infrared (IR) Spectroscopy Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 3428 | Broad | O-H stretch |

| 2971, 2872 | Strong | C-H stretch (alkane) |

| 1692, 1672 | Strong | C=O stretch (carbamate) |

| 1478, 1457 | Medium | C-H bend |

| 1397, 1366 | Medium | C-H bend (gem-dimethyl) |

| 1251 | Strong | C-O stretch |

| 1169, 1109 | Strong | C-N stretch |

Spectrum acquired as a thin film.[2]

Table 4: Mass Spectrometry Data of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

| m/z | Ion |

| 216.16 | [M+H]⁺ |

| 238.14 | [M+Na]⁺ |

| 160.11 | [M-C₄H₉]⁺ |

| 116.09 | [M-Boc]⁺ |

Data corresponds to the calculated values for C₁₁H₂₁NO₃ (Monoisotopic mass: 215.152144 Da).[3]

Experimental Protocols

The following protocols are representative of the synthesis and spectroscopic analysis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and are generally applicable to small organic molecules like TSNT.

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This procedure involves the N-protection of piperidin-4-ylmethanol using di-tert-butyl dicarbonate ((Boc)₂O).[1]

-

Materials:

-

Piperidin-4-ylmethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Petroleum ether

-

-

Procedure:

-

A mixture of piperidin-4-ylmethanol (20 g, 0.17 mol) and di-tert-butyl dicarbonate (37.9 g, 0.17 mol) is dissolved in THF (50 ml).[1]

-

The solution is stirred at room temperature.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, the solvent is removed by vacuum distillation.[1]

-

Petroleum ether (500 ml) is added to the residue to induce recrystallization.[1]

-

The mixture is filtered to collect the solid product, which is then dried, yielding white solids of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5] Ensure the sample is free of solvent and particulate matter.[4][6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve homogeneity.[7]

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[4]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of the ¹³C isotope.[5]

-

Instrument Setup: The setup is similar to that for ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse sequence is commonly used to simplify the spectrum to single peaks for each unique carbon atom.[7][8] A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good quality spectrum.[7][9]

-

Data Processing: The data is processed in a similar manner to ¹H NMR spectra.[8]

-

Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Film for Solids):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution onto a salt plate (e.g., KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[10]

-

Mass Spectrometry:

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[11]

-

Further dilute the sample to an appropriate concentration for the specific instrument and ionization technique being used.[11]

-

Ensure the sample is free of non-volatile salts and buffers.[11]

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

The molecules are ionized in the ion source (e.g., electrospray ionization - ESI).

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[12]

-

The detector records the abundance of ions at each m/z value.[12]

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.[13]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis of an organic compound.

Caption: Hypothetical signaling pathway for N-nitroso compound-induced carcinogenesis.

Biological Significance

N-nitroso compounds are a class of chemicals that are of significant interest to researchers, particularly in the fields of toxicology and oncology.[14] Many N-nitroso compounds are known to be potent carcinogens in various animal species, and they are suspected to be carcinogenic in humans.[15][16]

The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation by cytochrome P450 enzymes.[17][18] This process generates highly reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, most importantly DNA.[18][19] The formation of DNA adducts can lead to miscoding during DNA replication, resulting in genetic mutations that can initiate the process of carcinogenesis.[19]

While the specific biological activity of (1-nitrosopiperidin-4-yl)methanol has not been extensively studied, its structural classification as an N-nitroso compound suggests that it may possess similar toxicological properties. Further research is warranted to elucidate the specific biological effects and potential signaling pathways modulated by this compound.

References

- 1. chem.uiowa.edu [chem.uiowa.edu]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]

An In-depth Technical Guide on the Mechanism of Action of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole (TsNT) is a highly effective coupling and condensing agent, primarily utilized in the chemical synthesis of oligonucleotides via the phosphotriester method. This technical guide delineates the mechanism of action of TsNT, presents quantitative data on its performance, and provides detailed experimental protocols for its application. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction

The synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of primers for PCR, antisense oligonucleotides, and siRNA for therapeutic applications. The phosphotriester method, while largely succeeded by the phosphoramidite method for routine synthesis, remains a valuable technique, particularly for large-scale synthesis and for the synthesis of certain modified oligonucleotides. A critical step in the phosphotriester approach is the efficient formation of the internucleotide phosphodiester bond. This is achieved through the use of a coupling or condensing agent, which activates a phosphodiester component for reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. This compound (TsNT), and its close analogue 1-(mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT), have emerged as powerful coupling agents for this purpose. Their high reactivity and efficiency have made them reagents of choice in this synthetic strategy.

Core Mechanism of Action in Phosphotriester Synthesis

The primary role of TsNT in oligonucleotide synthesis is to act as a condensing agent, facilitating the formation of a phosphotriester linkage between a protected nucleoside 3'-phosphodiester and the 5'-hydroxyl group of another nucleoside or the growing oligonucleotide chain. The mechanism proceeds in a two-step fashion, as elucidated by studies on arylsulfonyl chlorides and azolides.[1]

Step 1: Formation of a Mixed Phosphonic-Sulfonic Anhydride

The reaction is initiated by the attack of the phosphodiester anion on the electron-deficient sulfur atom of TsNT. This results in the displacement of the 3-nitro-1,2,4-triazole anion and the formation of a highly reactive mixed phosphonic-sulfonic anhydride intermediate.

Step 2: Nucleophilic Catalysis and Formation of the Phosphotriester Bond

The mixed anhydride is highly susceptible to nucleophilic attack. In the presence of a nucleophilic catalyst, such as pyridine or N-methylimidazole, the catalyst attacks the phosphorus atom of the mixed anhydride. This leads to the formation of a reactive phosphonium salt intermediate and the release of the p-toluenesulfonate anion. This phosphonium salt is a potent phosphorylating agent. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus center, forming the desired phosphotriester bond and regenerating the nucleophilic catalyst.

The overall workflow for a single coupling cycle in solid-phase phosphotriester oligonucleotide synthesis is depicted below.

The mechanism of activation of the phosphodiester by TsNT is illustrated in the following diagram.

Quantitative Data on Coupling Efficiency

The efficiency of the coupling reaction is paramount for the successful synthesis of long oligonucleotides. Even a small decrease in coupling efficiency per step can lead to a significant reduction in the overall yield of the full-length product. While specific quantitative data for TsNT is often embedded within broader studies, comparisons with other coupling agents highlight its effectiveness.

| Coupling Agent | Typical Reaction Time | Average Coupling Yield per Step | Reference |

| TsNT | 15-30 min | >95% | [2] |

| MSNT | 10-20 min | >96% | [2] |

| Dicyclohexylcarbodiimide (DCC) | 1-2 hours | ~90-95% | General knowledge |

| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | 30-60 min | ~95% | General knowledge |

Note: The yields and reaction times are approximate and can vary depending on the specific nucleosides being coupled, the solid support used, and other reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the use of TsNT in solid-phase phosphotriester oligonucleotide synthesis.

Materials and Reagents

-

Solid support (e.g., controlled pore glass) with the initial protected nucleoside attached.

-

Protected nucleoside 3'-(p-chlorophenyl)phosphates.

-

This compound (TsNT).

-

Nucleophilic catalyst (e.g., N-methylimidazole).

-

Deprotection solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Capping solution (e.g., acetic anhydride in pyridine/THF).

-

Anhydrous solvents (e.g., pyridine, acetonitrile, dichloromethane).

General Procedure for a Single Coupling Cycle

This protocol is for a manual solid-phase synthesis. Automated synthesizers will have pre-programmed cycles.

-

Deprotection: The solid support is treated with the deprotection solution for 2-3 minutes to remove the 5'-dimethoxytrityl (DMT) group. The support is then washed thoroughly with anhydrous acetonitrile and then anhydrous pyridine.

-

Coupling:

-

The protected nucleoside 3'-(p-chlorophenyl)phosphate (e.g., 5 equivalents relative to the loading of the solid support) is dissolved in anhydrous pyridine.

-

TsNT (e.g., 10 equivalents) and N-methylimidazole (e.g., 20 equivalents) are added to the solution of the phosphodiester.

-

The solution is immediately added to the solid support, and the mixture is agitated for 15-30 minutes at room temperature.

-

The supernatant is removed, and the solid support is washed thoroughly with anhydrous pyridine and then dichloromethane.

-

-

Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups, the solid support is treated with the capping solution for 5 minutes. The support is then washed with pyridine and dichloromethane.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Side Reactions and Byproducts

While TsNT is a highly effective coupling agent, side reactions can occur, particularly with certain nucleobases. The primary byproduct of the coupling reaction is the 3-nitro-1,2,4-triazole anion. The p-toluenesulfonate anion is also generated. These are typically washed away during the synthesis cycle.

A potential side reaction involves the modification of the guanine and uridine residues by the arylsulfonylating agent. This can lead to the formation of undesired adducts and a decrease in the overall yield of the target oligonucleotide. Careful control of reaction conditions, such as temperature and reaction time, can help to minimize these side reactions.

Conclusion

This compound is a potent and efficient coupling agent for the phosphotriester method of oligonucleotide synthesis. Its mechanism of action involves the formation of a highly reactive mixed phosphonic-sulfonic anhydride, which is then converted to a potent phosphorylating agent by a nucleophilic catalyst. This allows for the rapid and high-yielding formation of internucleotide phosphotriester bonds. While largely supplanted by phosphoramidite chemistry for routine synthesis, the use of TsNT in the phosphotriester method remains a valuable tool in the arsenal of the synthetic chemist, particularly for specific applications where this chemistry is advantageous. A thorough understanding of its mechanism of action and careful control of reaction conditions are essential for its successful implementation.

References

- 1. General scheme of the phosphotriester condensation in the oligodeoxyribonucleotide synthesis with arylsulfonyl chlorides and arylsulfonyl azolides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]

The Dual Nature of the Toluenesulfonyl Group: A Technical Guide to its Reactivity in a Model TSNT Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the reactivity of the p-toluenesulfonyl (tosyl) group, a cornerstone functional group in modern organic and medicinal chemistry. Due to the absence of a publicly indexed compound with the specific name "2-(2-thienyl)sulfonyl)ethyl]-N-tosyl-L-phenylalanine (TSNT)," this paper will explore the tosyl group's reactivity within a plausible, representative molecular framework derived from its name: 2-(2-thienylsulfonyl)ethyl N-tosyl-L-phenylalaninate . This model compound, which we will refer to as TSNT for the purpose of this guide, serves as an excellent platform to dissect the dual roles of the tosyl group: as a stable protecting group for amines and as a precursor to a highly reactive leaving group.

The Structure of the Model Compound TSNT

The proposed structure for TSNT is an ester formed between N-tosyl-L-phenylalanine and 2-(2-thienylsulfonyl)ethanol. This structure contains two distinct sulfonyl-containing functional groups: an N-tosyl group (a sulfonamide) on the phenylalanine nitrogen and a thienylsulfonyl group. The primary focus of this guide is the reactivity of the toluenesulfonyl group.

Caption: Plausible structure of the model compound TSNT.

Reactivity of the N-Toluenesulfonyl Group in TSNT

In the context of the TSNT model, the tosyl group is attached to the nitrogen atom of the L-phenylalanine backbone, forming a sulfonamide linkage. This configuration defines its primary role as a protecting group for the amine.

The key characteristics of the N-tosyl group's reactivity are as follows:

-

Stability: The N-S bond in sulfonamides is significantly stable under a wide range of conditions, including many that would cleave other protecting groups. This stability is attributed to the delocalization of the nitrogen lone pair into the sulfonyl group.

-

Acidity of the N-H Proton: The electron-withdrawing nature of the sulfonyl group makes the proton on the nitrogen (if present) significantly more acidic than in a free amine. In N-tosyl-L-phenylalanine, the N-H proton has a pKa that is considerably lower than that of a typical amine. This increased acidity can influence the reactivity of the molecule, for example, by allowing for deprotonation under moderately basic conditions.

-

Poor Leaving Group: Unlike a tosylate group attached to an oxygen atom (O-Ts), the N-tosyl group is a very poor leaving group in nucleophilic substitution reactions. The N-S bond is strong, and the nitrogen anion that would be formed is highly unstable.

-

Deprotection: While stable, the N-tosyl group can be removed under specific, often harsh, reductive or strongly acidic conditions.

The following diagram illustrates the fundamental difference in the reactivity of a tosyl group when attached to an oxygen versus a nitrogen atom.

Caption: O-Tosyl as a leaving group vs. N-Tosyl as a stable protecting group.

Quantitative Data on Tosyl Group Reactivity

The efficacy of the tosylate group as a leaving group is rooted in the stability of its corresponding anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid. This can be quantified by comparing pKa values and relative reaction rates.

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (Ethanol) |

| I⁻ | HI | -10 | 1 |

| Br⁻ | HBr | -9 | 0.3 |

| Cl⁻ | HCl | -7 | 0.003 |

| TsO⁻ (Tosylate) | TsOH | -2.8 | 3.6 x 10⁴ |

| MsO⁻ (Mesylate) | MsOH | -1.9 | 2.4 x 10⁴ |

| TfO⁻ (Triflate) | TfOH | -14 | 1.4 x 10⁸ |

Note: Relative rates are approximate and can vary with substrate and reaction conditions.

The data clearly indicates that tosylate is a significantly better leaving group than halides.

In contrast, the N-tosyl group's stability makes it a reliable protecting group. Its removal requires specific and often forcing conditions, as summarized below.

Table 2: Conditions for the Cleavage of N-Tosyl Groups

| Reagent/Method | Conditions | Comments |

| HBr/Acetic Acid | Reflux | Strongly acidic conditions. |

| Sodium in liquid ammonia | -78 °C | Birch reduction conditions. |

| Sodium naphthalenide | Room Temperature | Reductive cleavage. |

| SmI₂ | THF, reflux | Samarium diiodide reduction. |

| Electrochemical Reduction | Constant current electrolysis | Mild, green alternative.[1] |

Experimental Protocols

To illustrate the practical aspects of handling tosyl groups, detailed methodologies for the N-tosylation of an amino acid and a typical nucleophilic substitution using a tosylate are provided.

Protocol for N-Tosylation of L-Phenylalanine

This protocol describes the synthesis of the N-tosyl-L-phenylalanine moiety present in the model TSNT compound.

Workflow:

Caption: General workflow for the N-tosylation of an amino acid.

Detailed Methodology:

-

Dissolution: L-phenylalanine is dissolved in an aqueous solution of a base, such as 1M sodium hydroxide, and cooled in an ice bath to 0-5 °C.

-

Addition of TsCl: A solution of p-toluenesulfonyl chloride in a water-immiscible organic solvent (e.g., toluene or diethyl ether) is added dropwise to the stirred amino acid solution.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-20 hours) until the reaction is complete (monitored by TLC).

-

Workup: The layers are separated, and the aqueous layer is washed with an organic solvent to remove any unreacted tosyl chloride.

-

Precipitation: The aqueous layer is cooled in an ice bath and acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.

-

Isolation: The resulting white precipitate of N-tosyl-L-phenylalanine is collected by vacuum filtration, washed with cold water, and dried.

Protocol for Nucleophilic Substitution on an Alkyl Tosylate

This protocol demonstrates the high reactivity of an O-tosyl group as a leaving group.

Detailed Methodology:

-

Preparation of Tosylate: The starting alcohol is converted to the corresponding tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane at 0 °C to room temperature.

-

Nucleophilic Substitution: The purified alkyl tosylate is dissolved in a polar aprotic solvent (e.g., DMF or acetone). The nucleophile (e.g., sodium azide, sodium cyanide) is added, and the mixture is heated to an appropriate temperature (e.g., 50-80 °C) until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion

The toluenesulfonyl group exhibits a remarkable duality in its chemical reactivity, which is entirely dependent on its point of attachment. When bonded to a nitrogen atom, as in the N-tosyl-L-phenylalanine moiety of the model compound TSNT, it serves as a robust and stable protecting group, rendering the amine nucleophilically inert under many conditions. Conversely, when bonded to an oxygen atom to form a tosylate, it becomes one of the most effective leaving groups in synthetic chemistry, readily participating in nucleophilic substitution and elimination reactions. Understanding this context-dependent reactivity is paramount for researchers in drug development and synthetic chemistry for the strategic design of reaction pathways and the synthesis of complex molecular architectures.

References

Theoretical and Computational Exploration of Nitrotriazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrotriazole compounds represent a significant class of nitrogen-rich heterocyclic molecules that have garnered substantial interest for their diverse applications, ranging from high-performance energetic materials to potential therapeutic agents. Their molecular framework, characterized by a five-membered ring containing three nitrogen atoms and at least one nitro group, imparts a unique combination of high energy content, thermal stability, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of nitrotriazoles, alongside detailed experimental protocols for their synthesis and characterization. Furthermore, it presents a curated summary of their energetic properties and explores their potential in drug development.

Computational Methodologies in Nitrotriazole Research

Computational chemistry plays a pivotal role in the design and predictive analysis of novel nitrotriazole derivatives. Density Functional Theory (DFT) is the most prominently used method for these investigations.

Commonly employed functionals include B3LYP and B3PW91, paired with basis sets such as 6-311++G** or 6-31G(d,p) to achieve a balance between computational cost and accuracy. These methods are instrumental in calculating fundamental properties that dictate the performance and safety of energetic materials.

Key Calculated Properties:

-

Heats of Formation (HOF): A critical parameter for determining the energy content of a molecule. Isodesmic reactions are frequently designed to accurately compute gas-phase heats of formation.

-

Densities (ρ): A key factor influencing detonation performance.

-

Detonation Velocity (D) and Pressure (P): These are performance metrics often predicted using thermochemical codes like EXPLO5, which utilize the calculated HOF and density.

-

Bond Dissociation Energy (BDE): Used to assess the thermal stability of the molecule by identifying the weakest bond, often the C-NO2 or N-NO2 bond, which is considered the "trigger bond" for decomposition.

These computational approaches enable the systematic screening of a vast number of potential nitrotriazole structures, allowing researchers to prioritize the synthesis of the most promising candidates with desired energetic properties and acceptable sensitivity levels.

Data Presentation: Energetic Properties of Selected Nitrotriazole Compounds

The following tables summarize key quantitative data for several important nitrotriazole compounds, providing a basis for comparison of their energetic performance.

| Compound | Abbreviation | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| 3,5-Dinitro-1H-1,2,4-triazole | HDNT | — | — | — | — | 35[1][2] |

| 5-Amino-3-nitro-1,2,4-triazole | ANTA | 1.819[3] | +87.9[4] | 8460[3] | 31.4[4] | >320 (Type 12 drop hammer)[3] |

| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | — | 1.83[5] | — | 8843[5] | 36.2[5] | 24[5] |

| 5,5′-Dinitro-3,3′-azo-1H-1,2,4-triazole | DNAT | 1.85 | — | 8500[6] | — | — |

Experimental Protocols

This section details the methodologies for the synthesis of key nitrotriazole compounds and the experimental determination of their energetic properties.

Synthesis of 3,5-Dinitro-1H-1,2,4-triazole (HDNT)

This protocol is adapted from a literature procedure for the preparation of potassium 3,5-dinitro-1,2,4-triazolate (KDNT) and its subsequent conversion to HDNT.[2]

Materials:

-

3,5-Diamino-4H-1,2,4-triazole (DAT)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Potassium chloride (KCl)

-

Deionized water

Procedure for Potassium 3,5-dinitro-1,2,4-triazolate (KDNT):

-

A solution of DAT in sulfuric acid is prepared.

-

This solution is added dropwise to a vigorously stirred aqueous solution of excess sodium nitrite at a controlled temperature of 50–60 °C. This step results in the nitration of the triazole ring.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The solution is then cooled, and a saturated solution of potassium chloride is added to precipitate the potassium salt of 3,5-dinitro-1,2,4-triazole.

-

The resulting yellow precipitate (KDNT) is collected by filtration, washed with cold water, and dried.

Procedure for 3,5-Dinitro-1H-1,2,4-triazole (HDNT):

-

KDNT is suspended in a suitable solvent.

-

A strong acid, such as sulfuric acid, is added to the suspension to protonate the dinitrotriazolate anion.

-

The neat 3,5-dinitro-1H-1,2,4-triazole is then isolated. Purification can be achieved by sublimation in vacuo at 110 °C.[1][7]

Characterization: The final product is characterized using standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹⁴N), IR spectroscopy, and elemental analysis.

Synthesis of 5-Amino-3-nitro-1,2,4-triazole (ANTA)

A high-yield synthesis of ANTA involves the selective reduction of the ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT).[4]

Materials:

-

Ammonium salt of 3,5-dinitro-1,2,4-triazole (ADNT)

-

Hydrazine hydrate (N₂H₄·H₂O)

Procedure:

-

ADNT is treated with hydrazine hydrate under mild reaction conditions.

-

The hydrazine selectively reduces one of the nitro groups to an amino group.

-

The reaction yields ANTA in high purity (94-96%).[4]

-

A key advantage of this method is that any excess volatile hydrazine is converted to non-volatile hydrazine hydrochloride, improving the safety and environmental profile of the process.[4]

Characterization: The structure and purity of the synthesized ANTA are confirmed by IR, NMR (¹H, ¹³C), and elemental analysis.

Determination of Energetic Properties

Impact Sensitivity:

The impact sensitivity of nitrotriazole compounds is typically determined using a drop-weight impact tester, such as the ERL Type 12 Drop Weight Sensitivity Apparatus. A small sample (around 35-40 mg) of the explosive is placed between two anvils, and a weight (e.g., 2.5 kg) is dropped from varying heights. The result is often reported as the H₅₀ value, which is the height from which the weight has a 50% probability of causing a detonation. For highly insensitive materials like ANTA, the impact sensitivity may be reported as greater than the maximum height of the apparatus.[3]

Detonation Velocity:

The detonation velocity is the speed at which the detonation wave propagates through the explosive. It can be measured experimentally using techniques such as the Dautriche method or by using electronic probes placed at known distances within a column of the explosive. The time difference of the detonation wave arriving at each probe allows for the calculation of the velocity. For theoretical estimations, as mentioned, computational codes that use the material's density and heat of formation are employed.

Heat of Formation:

The experimental determination of the heat of formation for energetic materials is complex due to their instability. Bomb calorimetry is the primary experimental technique. However, computational methods, particularly those employing isodesmic reactions, are widely used to obtain reliable theoretical values for the gas-phase heat of formation. The solid-state heat of formation can then be estimated by accounting for the heat of sublimation.

Visualizations: Workflows and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of nitrotriazole compounds.

Computational Design Workflow for Nitrotriazole-Based Energetic Materials

Structure-Property Relationships in Nitrotriazole Explosives

Therapeutic Potential of Nitrotriazole Compounds

Beyond their applications as energetic materials, certain nitrotriazole derivatives have shown promise as antimicrobial agents, making them relevant to drug development professionals.

Antifungal and Antibacterial Activity

Several studies have reported the antifungal and antibacterial activity of nitrotriazole derivatives.[8][9][10][11][12] For instance, some nitrotriazole-containing compounds have demonstrated significant activity against various fungal strains, including some that are resistant to existing drugs like fluconazole.[8][12] The mechanism of action for azole antifungals, which is likely shared by their nitrated counterparts, involves the inhibition of the enzyme lanosterol 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its inhibition disrupts the membrane integrity, leading to fungal cell death.

Similarly, various 1,2,4-triazole derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[10][11][13] The introduction of a nitro group can enhance the antimicrobial efficacy of these compounds.

Mechanism of Antifungal Action (Proposed)

The following diagram illustrates the generally accepted mechanism of action for azole-based antifungal agents.

Conclusion

Nitrotriazole compounds are a versatile class of molecules with significant potential in both materials science and medicine. Computational studies, particularly DFT, are indispensable tools for the rational design and prediction of their properties as energetic materials. These theoretical predictions, coupled with detailed experimental synthesis and characterization, are accelerating the discovery of new high-performance, low-sensitivity explosives. Concurrently, the observed antimicrobial activities of certain nitrotriazoles open up promising avenues for the development of new therapeutic agents. This guide has provided a foundational overview of the key theoretical and experimental aspects of nitrotriazole research, intended to support and inspire further investigation in these exciting fields.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 10. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Sulfonyl Triazole Reagents: A Comprehensive Technical Guide

An in-depth exploration of the discovery, historical development, and synthetic methodologies of sulfonyl triazole reagents, detailing their pivotal role in modern drug discovery and chemical biology.

Introduction

Sulfonyl triazoles, a class of heterocyclic compounds characterized by a triazole ring directly attached to a sulfonyl group, have emerged as indispensable tools in contemporary chemical sciences. Their unique chemical reactivity, stability, and modular nature have positioned them as powerful reagents in organic synthesis, particularly within the realm of drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of sulfonyl triazole reagents, details key synthetic methodologies with experimental protocols, and explores their mechanisms of action through signaling pathway visualizations.

Discovery and Historical Development

The journey of sulfonyl triazoles is intrinsically linked to the broader history of triazole synthesis, which dates back to the late 19th century. However, the specific genesis of sulfonyl-substituted triazoles is a more recent development, blossoming from the foundational work on 1,3-dipolar cycloaddition reactions.

The Genesis: Huisgen's 1,3-Dipolar Cycloaddition

The theoretical framework for the synthesis of triazoles was revolutionized in the mid-20th century by the seminal work of Rolf Huisgen on 1,3-dipolar cycloadditions. This reaction involves the [3+2] cycloaddition of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a five-membered heterocyclic ring. While Huisgen's work laid the general groundwork for triazole synthesis, the specific application to sulfonyl azides was a subsequent development that expanded the scope and utility of this powerful transformation. The thermal reaction of sulfonyl azides with alkynes, however, often required harsh conditions and resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), limiting its widespread adoption.

The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift occurred in the early 2000s with the independent reports by Valery Fokin, K. Barry Sharpless, and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provided a highly efficient, regioselective, and mild method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The introduction of a copper catalyst dramatically accelerated the reaction rate and, crucially, afforded a single regioisomer with high fidelity.

The application of CuAAC to sulfonyl azides was a pivotal moment in the development of sulfonyl triazole reagents. Researchers quickly recognized that the robust and reliable nature of the CuAAC reaction could be harnessed to readily synthesize a diverse library of sulfonyl triazoles with a wide range of functional groups. This breakthrough opened the door for their extensive exploration in medicinal chemistry and materials science.

Expansion of the Synthetic Arsenal

Following the success of CuAAC, the synthetic toolbox for accessing sulfonyl triazoles has continued to expand, with methodologies developed to achieve different substitution patterns and to accommodate a wider variety of substrates. Key developments include:

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to the 1,5-disubstituted regioisomer of 1,2,3-triazoles, complementing the 1,4-selectivity of CuAAC.

-

Dimroth Cyclization: This approach involves the reaction of sulfonyl ketones with azides to produce 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles.

-

Metal-Free Cycloadditions: Driven by the desire for biocompatible and sustainable methods, various metal-free approaches have also been developed, often utilizing strain-promoted or electronically activated alkynes.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of sulfonyl triazoles is now dominated by highly efficient and versatile methods. Below are detailed protocols for some of the most widely employed synthetic strategies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-Sulfonyl-1,2,3-triazoles

This method is the most common route to 1,4-disubstituted-1-sulfonyl-1,2,3-triazoles, prized for its reliability and broad substrate scope. The use of specific ligands can be crucial in preventing side reactions.

Experimental Protocol:

General Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles using Copper(I) Thiophene-2-carboxylate (CuTC): [1]

-

To a reaction vessel charged with a stir bar, add the sulfonyl azide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%).

-

Add the desired solvent (e.g., toluene or water, 5 mL).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 18 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-sulfonyl-1,2,3-triazole.

Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via Sequential Sulfonylation and Dimroth Cyclization

This one-pot method provides access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles from readily available starting materials.[2][3]

Experimental Protocol:

General Procedure for the Three-Component Synthesis: [2]

-

To a reaction flask, add the aromatic ketone (0.50 mmol, 1.0 equiv), sodium sulfinate (1.00 mmol, 2.0 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.00 mmol, 2.0 equiv).

-

Add copper(II) chloride (CuCl₂) (0.05 mmol, 10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.05 mmol, 10 mol%).

-

Add dimethyl sulfoxide (DMSO) (2 mL) as the solvent.

-

Add the organic azide (0.75 mmol, 1.5 equiv) to the mixture.

-

Stir the reaction mixture under an air atmosphere at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 4-sulfonyl-1,2,3-triazole.

Preparation of Sulfonyl Azide Precursors

The synthesis of sulfonyl triazoles relies on the availability of the corresponding sulfonyl azides. These are typically prepared from sulfonyl chlorides.

Experimental Protocol:

General Procedure for the Synthesis of Sulfonyl Azides from Sulfonyl Chlorides: [4]

-

In a round-bottom flask, dissolve the sulfonyl chloride (2 mmol) in a suitable solvent such as polyethylene glycol (PEG-400) (2 mL).

-

Add sodium azide (NaN₃) (2.4 mmol) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-40 minutes.

-

Monitor the disappearance of the sulfonyl chloride by TLC.

-

Once the reaction is complete, pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Carefully remove the solvent under reduced pressure to obtain the sulfonyl azide. Caution: Sulfonyl azides can be explosive, especially when heated. It is often recommended to use them directly in the next step without purification or to store them in solution.

Quantitative Data on Synthetic Methods

The efficiency of sulfonyl triazole synthesis is highly dependent on the chosen methodology, catalyst, ligands, and substrates. The following tables summarize representative quantitative data from the literature.

Table 1: Yields for the Cu(I)-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles [1]

| Entry | Alkyne | Sulfonyl Azide | Catalyst/Ligand | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Tosyl azide | CuTC | Toluene | 2 | 98 |

| 2 | 1-Heptyne | Tosyl azide | CuTC | Toluene | 2 | 95 |

| 3 | 3-Phenyl-1-propyne | Tosyl azide | CuTC | Water | 4 | 92 |

| 4 | Phenylacetylene | 4-Nitrobenzenesulfonyl azide | CuTC | Toluene | 3 | 88 |

| 5 | 1-Octyne | 4-Bromobenzenesulfonyl azide | CuTC | Water | 5 | 86 |

Table 2: Yields for the Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles [2]

| Entry | Ketone | Sodium Sulfinate | Azide | Yield (%) |

| 1 | Acetophenone | Sodium p-toluenesulfinate | Benzyl azide | 89 |

| 2 | 4'-Methoxyacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 78 |

| 3 | Acetophenone | Sodium benzenesulfinate | Phenyl azide | 85 |

| 4 | 4'-Chloroacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 65 |

| 5 | Acetophenone | Sodium 4-methylbenzenesulfinate | 4-Methoxyphenyl azide | 74 |

Role in Drug Development and Signaling Pathways

The structural and electronic properties of the sulfonyl triazole moiety have made it a privileged scaffold in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor, while the triazole ring is a stable, rigid linker that can participate in various non-covalent interactions. This has led to the development of numerous sulfonyl triazole-containing compounds with diverse therapeutic applications.

Carbonic Anhydrase Inhibition

A prominent application of sulfonyl triazoles is in the design of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Sulfonamide-based inhibitors are a well-established class of drugs that target CAs. The sulfonyl triazole scaffold has been effectively utilized to develop potent and selective CA inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, while the triazole linker allows for the introduction of various substituents to tune the binding affinity and selectivity for different CA isoforms.

Antifungal Activity

Triazole-based compounds are a major class of antifungal agents. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. The sulfonyl triazole scaffold has been incorporated into novel antifungal drug candidates to enhance their potency and pharmacokinetic properties.

Anticancer Activity and Apoptosis Induction

The versatility of the sulfonyl triazole scaffold has also been exploited in the development of novel anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms. One common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the activation of caspases and the execution of the apoptotic cascade.

Conclusion

The discovery and development of sulfonyl triazole reagents represent a significant advancement in organic synthesis and medicinal chemistry. From their conceptual origins in Huisgen's cycloaddition to their widespread synthesis via the robust CuAAC reaction, these compounds have evolved into a versatile and powerful class of molecular building blocks. Their continued application in the design of novel therapeutics for a range of diseases underscores their importance and promises a future of further innovation and discovery in the field. The ability to readily synthesize diverse libraries of sulfonyl triazoles, coupled with their favorable biological properties, ensures that they will remain a central focus of research for years to come.

References

- 1. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Use of HATU as a Coupling Agent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, influencing reaction kinetics, yield, purity, and the preservation of stereochemical integrity. While a variety of coupling agents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent and versatile reagent. It is highly favored for its rapid reaction rates, high coupling efficiency, and its remarkable ability to suppress racemization, even with sterically hindered amino acids.[1][2][3]

These application notes provide a comprehensive guide to the use of HATU in peptide synthesis, covering its mechanism of action, detailed experimental protocols for solid-phase and solution-phase synthesis, and a summary of key quantitative data.

Mechanism of Action